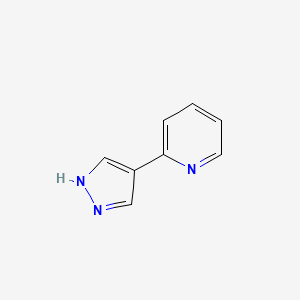

2-(1H-pyrazol-4-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOXPYYAVFDCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393826 | |

| Record name | 2-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-75-9 | |

| Record name | 2-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439106-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-(1H-pyrazol-4-yl)pyridine"

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrazol-4-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for constructing this compound, a significant bi-heterocyclic scaffold in medicinal chemistry and materials science. We delve into the prevalent palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Negishi reactions, offering a comparative analysis of their advantages and limitations. Furthermore, we explore cycloaddition strategies for the de novo formation of the pyrazole ring. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to guide successful synthesis.

Introduction and Retrosynthetic Analysis

The this compound motif is a privileged structure, acting as a versatile chelating ligand and a core component in numerous biologically active molecules, including positive allosteric modulators for muscarinic acetylcholine receptors (mAChRs)[1]. Its synthesis is a key step in the development of novel therapeutics. The core challenge lies in the efficient and regioselective formation of the carbon-carbon bond between the pyridine C2 and pyrazole C4 positions.

A retrosynthetic analysis reveals two primary bond disconnections that inform the most logical synthetic approaches:

-

Disconnection A (C-C Bond): This disconnection between the two heterocyclic rings points directly to transition-metal-catalyzed cross-coupling reactions. This is the most common and flexible strategy, allowing for late-stage diversification by coupling various substituted pyrazole and pyridine precursors.

-

Disconnection B (Pyrazole Ring Bonds): This approach involves forming the pyrazole ring onto a pre-functionalized pyridine scaffold, typically through a [3+2] cycloaddition reaction.

This guide will explore these strategies in detail, focusing on practical execution and chemical causality.

Caption: Retrosynthetic analysis of this compound.

Palladium-Catalyzed Cross-Coupling Strategies

The formation of a C(sp²)-C(sp²) bond between two electron-deficient heterocycles is a non-trivial synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile solution[2]. The general mechanism involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method due to the relatively low toxicity and high stability of the boronic acid/ester reagents[3]. For the synthesis of this compound, two pathways are viable:

-

Route 1: Coupling of a 2-pyridylboronic acid or ester with a 4-halopyrazole.

-

Route 2: Coupling of a 4-pyrazolylboronic acid or ester with a 2-halopyridine.

The choice of route often depends on the commercial availability and stability of the starting materials. 2-Pyridylboronic acids are known to be prone to protodeboronation, making their ester derivatives (e.g., pinacol esters) a more reliable choice[4].

Causality Behind Experimental Choices:

-

Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to promote the challenging reductive elimination step for heteroaryl products[5]. Pre-formed catalysts like XPhos Pd G2 can also be used for improved efficiency[6].

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, KF) is essential to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation[3].

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, THF, DMF) and water is common, though anhydrous conditions are sometimes preferred to prevent side reactions with sensitive substrates like 2-chloropyridines[1].

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Chloropyridine + 1-Boc-pyrazole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | THF | 100 | 28 | [1] |

| 2-Bromopyridine + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 80 | ~85 | (Typical) |

| 4-Bromo-3,5-dinitro-1H-pyrazole + Arylboronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80 | 65-96 | [6] |

Stille Coupling

The Stille reaction couples an organotin (stannane) reagent with an organohalide[7]. It is highly versatile and tolerant of a wide range of functional groups due to the air and moisture stability of organostannanes[8][9].

Causality Behind Experimental Choices:

-

Organostannane: The transfer rate of the organic group from tin to palladium is generally Alkynyl > Vinyl > Aryl > Alkyl. This selectivity can be exploited in complex syntheses.

-

Additives: The addition of LiCl is often beneficial, as it can accelerate transmetalation by forming more reactive organopalladium chloride species.

-

Drawbacks: The primary disadvantage of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture[8][10]. This has led to a preference for other methods, like the Suzuki coupling, especially in pharmaceutical applications.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent with an organohalide. Organozinc reagents are more reactive than their boron and tin counterparts, which allows for milder reaction conditions and the coupling of less reactive partners like aryl chlorides[11]. The preparation of stable, solid 2-pyridylzinc reagents has made this an attractive alternative to Suzuki couplings, which can suffer from unstable 2-pyridylboron reagents[12][13].

Causality Behind Experimental Choices:

-

Reagent Preparation: 2-Pyridylzinc reagents can be prepared via magnesium-halogen exchange followed by transmetalation with ZnCl₂ or from 2-bromopyridine and activated zinc[12][14].

-

Functional Group Tolerance: The reaction exhibits excellent functional group compatibility, tolerating ketones, esters, and free N-H groups[12].

Cycloaddition Strategy

An alternative to C-C coupling is the construction of the pyrazole ring itself. The most common method for pyrazole synthesis is the [3+2] dipolar cycloaddition of a diazo compound with an alkyne[15][16][17].

Caption: Pyrazole synthesis via [3+2] cycloaddition.

To synthesize this compound via this route, one would react 2-ethynylpyridine with a suitable diazomethane equivalent. This method offers high atom economy but can suffer from regioselectivity issues if unsymmetrical alkynes and diazo compounds are used. However, for terminal alkynes like 2-ethynylpyridine and diazomethane itself, the reaction typically yields the desired 4-substituted pyrazole (or a mixture with the 3-substituted isomer depending on the alkyne's electronics). Catalyst-free thermal conditions are often sufficient for this transformation[16].

Synthesis of Key Intermediates

4-Bromo-1H-pyrazole

4-Bromopyrazole is a crucial building block for cross-coupling reactions. It can be synthesized by the direct bromination of 1H-pyrazole.

-

Method: Reaction of 1H-pyrazole with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. Solvent-free conditions using N-bromosaccharin have also been reported to be effective[18]. The product is commercially available[19].

2-Pyridylzinc Reagents

Solid, air-stable 2-pyridylzinc reagents have been developed as superior alternatives to their boronate counterparts for cross-coupling[13].

-

Method: A common preparation involves the lithium- or magnesium-halogen exchange of 2-bromopyridine at low temperature, followed by transmetalation with a zinc salt like ZnCl₂ or Zn(OPiv)₂[12].

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 2-(1-Boc-1H-pyrazol-4-yl)pyridine[1]

This protocol represents a common approach where the pyrazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which facilitates purification and can be removed later.

Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a microwave vial, add 2-chloropyridine (1.0 eq), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq), and PdCl₂(PPh₃)₂ (0.05 eq).

-

Solvent and Base Addition: Add THF and a 1 M aqueous solution of Na₂CO₃ (3.0 eq).

-

Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 12-16 hours (or until TLC/LCMS indicates completion).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

-

Deprotection (Optional): The Boc group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM)[1].

Protocol 2: Cyclocondensation Synthesis of 2-(1H-Pyrazol-3-yl)pyridine[20]

Note: This protocol yields the 3-yl isomer, but illustrates the general cyclocondensation principle.

-

Reaction Setup: Dissolve 1-(2-pyridinyl)-1,3-butanedione (an example precursor) (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (excess, e.g., 3-5 eq).

-

Reaction: Heat the mixture at 60 °C for 30 minutes.

-

Isolation: Cool the mixture to room temperature and remove the solvent under vacuum to yield the crude product, which can be purified by crystallization or chromatography.

Purification and Characterization

Purification of the final compound is typically achieved through:

-

Flash Column Chromatography: Using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is common.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide highly pure material.

-

Acid-Base Extraction: The basicity of the pyridine nitrogen and acidity of the pyrazole N-H allows for purification via acid-base extraction, or formation of a salt which can be crystallized and then neutralized[20].

Characterization: The structure of this compound (CAS 439106-75-9)[21] can be confirmed by standard analytical techniques:

-

¹H NMR: Expect distinct signals for the pyridine and pyrazole protons. The pyridine region will show characteristic coupling patterns (ddd, dt, etc.), while the pyrazole protons will typically appear as singlets or doublets.

-

¹³C NMR: The number of signals should correspond to the 8 unique carbon atoms in the structure.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₈H₇N₃, MW: 145.16)[21].

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the method of choice in many modern laboratories due to its operational simplicity and the lower toxicity of its reagents. The development of highly active catalyst systems has made the coupling of two heteroaryl rings a routine, albeit still challenging, transformation. Future developments will likely focus on more sustainable catalytic systems (e.g., using earth-abundant metals) and flow chemistry protocols to improve safety, scalability, and efficiency. The continued importance of this scaffold in drug discovery ensures that innovation in its synthesis will remain an active area of research.

References

- 1. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]

- 14. 2-Pyridyl ZINC bromide | Benchchem [benchchem.com]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.org.mx [scielo.org.mx]

- 19. 4-Bromo-1H-pyrazole, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 21. scbt.com [scbt.com]

The Versatile Building Block: A Technical Guide to 2-(1H-pyrazol-4-yl)pyridine (CAS 439106-75-9)

Introduction: A Scaffold of Significance

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to the successful development of novel functional molecules. Among these, heterocyclic compounds hold a place of prominence due to their diverse chemical properties and biological activities. This guide provides an in-depth technical overview of 2-(1H-pyrazol-4-yl)pyridine, a heterocyclic building block of increasing importance. With the CAS number 439106-75-9, this molecule has emerged as a critical component in the synthesis of kinase inhibitors for oncology and as a versatile ligand in coordination chemistry.[1] This document will delve into its chemical and physical properties, detail robust synthetic methodologies, and explore its significant applications, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physical and chemical characteristics is the foundation of its effective application in research and development.

| Property | Value |

| CAS Number | 439106-75-9 |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Off-white solid |

| Melting Point | 134-137 °C |

| Boiling Point | Estimated 350-400 °C at 760 mmHg |

| Solubility | Soluble in methanol, DMSO, and hot ethanol. |

Note: Some physical properties are estimated based on structurally similar compounds and may vary.

While a dedicated, publicly available high-resolution Nuclear Magnetic Resonance (NMR) spectrum for this compound is not readily found in the literature, characterization data for analogous pyrazolyl-pyridine structures provide expected spectral features.[2][3]

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Pyridyl Protons: A set of four protons in the aromatic region (typically δ 7.0-8.7 ppm), exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns. The proton at the 6-position of the pyridine ring is expected to be the most downfield.

-

Pyrazolyl Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons at the 3- and 5-positions of the pyrazole ring.

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, corresponding to the pyrazole N-H proton.

Expected ¹³C NMR Spectral Features:

-

Five distinct signals for the pyridine ring carbons and three for the pyrazole ring carbons are anticipated in the aromatic region of the spectrum.

Synthesis of this compound: A Practical Guide

The construction of the C-C bond between the pyridine and pyrazole rings is the key challenge in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, are the most prevalent and efficient methods for this transformation.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, favored for its mild reaction conditions and the commercial availability of many boronic acid derivatives.[4][5] The general strategy involves the coupling of a pyridylboronic acid with a halopyrazole or vice versa.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

Step 1: Synthesis of 2-Pyridylboronic Acid [6][7][8][9]

-

To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting dark solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate.

-

Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-pyridylboronic acid.

Step 2: Suzuki-Miyaura Coupling [10][11][12]

-

To a reaction vessel, add 4-bromo-1H-pyrazole (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13]

Method 2: Stille Cross-Coupling

The Stille coupling offers an alternative route, particularly useful when the corresponding organotin reagent is readily available or when the Suzuki coupling proves problematic.[13][14] This method involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.

Workflow for Stille Coupling:

Caption: Workflow for the synthesis of this compound via Stille coupling.

Detailed Experimental Protocol (Stille Coupling):

Step 1: Synthesis of 4-(Tributylstannyl)-1H-pyrazole [15][16]

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add tributyltin chloride (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(tributylstannyl)-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Stille Coupling [17][18]

-

In a reaction vessel, combine 2-bromopyridine (1.0 eq), 4-(tributylstannyl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add an anhydrous, degassed solvent such as toluene or DMF.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride, followed by filtration through celite.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Rationale: The Stille coupling also proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[19] A key step is the transmetalation from the organotin reagent to the palladium(II) complex. The reaction is often driven by the formation of a stable tin-halide bond.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to form key hydrogen bonding interactions with protein targets.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolyl-pyridine core has been identified as a potent hinge-binding motif in numerous kinase inhibitors.

-

Aurora Kinase Inhibition: Derivatives of this compound have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis.[20][21] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells. The pyrazole N-H and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.

-

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Compounds incorporating the this compound scaffold have shown promise as selective JAK2 inhibitors.[22][23][24]

Signaling Pathway Context:

Caption: Role of this compound derivatives in inhibiting key signaling pathways.

Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyridine and pyrazole rings of this compound make it an excellent ligand for a variety of metal ions. This property has been exploited in the development of novel catalysts and functional materials. The deprotonated pyrazolyl moiety can act as a bridging ligand, leading to the formation of polynuclear metal complexes with interesting magnetic and photophysical properties.

Conclusion and Future Outlook

This compound is a versatile and valuable building block with significant applications in both medicinal chemistry and materials science. Its synthesis, primarily achieved through robust palladium-catalyzed cross-coupling reactions, is well-established. The demonstrated efficacy of its derivatives as kinase inhibitors underscores its importance in the development of targeted cancer therapies. Future research will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of this scaffold in new therapeutic areas and advanced materials. The continued investigation of its coordination chemistry will undoubtedly lead to the discovery of novel catalysts and functional materials with unique properties.

References

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of novel amphiphilic pyridinylboronic acids | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

"basic properties of 2-(1H-pyrazol-4-yl)pyridine"

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. This heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to its versatile coordination capabilities and its role as a key structural motif in biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, spectroscopic data, and an exploration of the molecule's reactivity and applications.

Introduction and Molecular Overview

This compound, with the chemical formula C₈H₇N₃, is an aromatic heterocyclic compound consisting of a pyridine ring linked to a pyrazole ring at the 4-position.[1][2] Its molecular structure presents a unique combination of a π-deficient pyridine ring and a π-excessive pyrazole ring, which imparts distinct electronic and chemical properties. The presence of multiple nitrogen atoms makes it an excellent bidentate ligand for coordinating with metal ions, a property extensively exploited in catalysis and materials science.[3][4][5] Furthermore, this scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a range of biological targets, including kinases and G-protein coupled receptors.[4][6]

Core Molecular Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 439106-75-9 | [1][2] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CNN=C2 | [1] |

| Computed XLogP3 | 0.8 | [1] |

Synthesis and Purification

The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, which provide an efficient means of forming the C-C bond between the two heterocyclic rings. The Suzuki-Miyaura coupling is a particularly effective and widely adopted method.

Causality in Method Selection

The choice of a palladium-catalyzed Suzuki coupling is strategic for several reasons:

-

Functional Group Tolerance: This reaction is compatible with a wide array of functional groups present on both coupling partners, minimizing the need for protecting group chemistry.

-

Availability of Starting Materials: Pyridyl and pyrazolyl boronic acids/esters and halides are readily available or can be synthesized through established methods.

-

High Yields and Purity: The reaction typically proceeds with high efficiency, leading to good yields of the desired product, which simplifies subsequent purification steps.

Illustrative Synthetic Workflow: Suzuki-Miyaura Coupling

The following protocol is adapted from established methodologies for the synthesis of similar pyrazol-4-yl-pyridine derivatives and illustrates a robust pathway to the target compound.[6]

Caption: General workflow for Suzuki coupling synthesis.

Detailed Experimental Protocol

-

Vessel Preparation: To an oven-dried reaction vessel, add the pyrazole boronic ester derivative (e.g., 1-(protected)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.2 mmol).

-

Reagent Addition: Add the corresponding 2-halopyridine (e.g., 2-chloropyridine, 1.0 mmol), a palladium catalyst such as Pd(dtbpf)Cl₂ (0.08 mmol), and a base, typically potassium carbonate (K₂CO₃, 3.0 mmol).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 8 mL).

-

Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring at a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Upon completion, cool the reaction to room temperature and quench with water (15 mL).

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.[6]

Spectroscopic and Structural Characterization

Accurate structural confirmation is paramount. The following data provides a baseline for the characterization of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyrazole Protons: The protons on the pyrazole ring (H3 and H5) are expected to appear as distinct singlets in the aromatic region, typically between δ 7.8 and 8.1 ppm. The N-H proton is often a broad singlet and may exchange with D₂O.

-

Pyridine Protons: The four protons on the pyridine ring will appear as a set of multiplets, characteristic of a 2-substituted pyridine. The proton adjacent to the ring nitrogen (H6) will be the most downfield, often above δ 8.5 ppm.

-

-

¹³C NMR:

-

Pyridine Carbons: The carbon attached to the pyrazole ring (C2) and the carbons adjacent to the nitrogen (C2, C6) are typically observed between δ 147 and 157 ppm.

-

Pyrazole Carbons: The carbons of the pyrazole ring generally resonate between δ 115 and 140 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected monoisotopic mass is 145.0640 Da.[1] In electrospray ionization (ESI) mass spectrometry, the compound is readily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 146.1.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretch: A broad band around 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

-

C-H Aromatic Stretch: Sharp peaks typically above 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions. Studies on related pyridyl-pyrazole structures show that the dihedral angle between the planes of the two rings is a key structural feature, often being nearly perpendicular.[7] This conformation minimizes steric hindrance and influences the compound's packing in the solid state and its coordination geometry in metal complexes.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electronic nature of its constituent rings and the presence of acidic and basic centers.

Caption: Key reactive sites on this compound.

-

Acidity and Basicity: The pyrazole N-H proton is weakly acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion is a powerful nucleophile and an excellent bridging ligand. The pyridine nitrogen atom is a Lewis basic site, readily protonated or coordinated to metal centers.

-

Ligand Behavior: As a bidentate ligand, it chelates to metal ions via the pyridine nitrogen and one of the pyrazole nitrogens. This coordination is fundamental to its use in catalysis and the formation of metal-organic frameworks (MOFs).[3][5]

-

Derivatization: The pyrazole nitrogen is a common site for derivatization. N-alkylation or N-arylation can be used to modulate the compound's steric and electronic properties, which is a key strategy in drug design to optimize binding affinity and pharmacokinetic profiles.[6]

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable molecule in several scientific fields.

-

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[4] Its derivatives have been investigated as potent and selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor, a target for neurological disorders.[6] It also serves as a scaffold for kinase inhibitors used in oncology and for treating inflammatory diseases.[4]

-

Coordination Chemistry and Catalysis: The ability of protic pyrazole ligands to engage in metal-ligand cooperation has made them valuable in homogeneous catalysis.[5] Complexes derived from pyridyl-pyrazoles are used in reactions such as transfer hydrogenation and dehydrogenation of formic acid.[5]

-

Materials Science: This molecule is used to design ligands for advanced materials. The resulting metal complexes can exhibit interesting photophysical properties, making them suitable for applications in sensors or light-emitting devices.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification: According to aggregated GHS information, this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1]

-

Recommended Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[4]

References

- 1. This compound | C8H7N3 | CID 3578981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Pyrazolopyridine Compounds in Modern Drug Discovery

Introduction: The Privileged Architecture of Pyrazolopyridines

Pyrazolopyridines, bicyclic heterocyclic systems resulting from the fusion of pyrazole and pyridine rings, represent a cornerstone of modern medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, acting as antagonists in numerous cellular processes.[1][2] This inherent bioactivity, coupled with a synthetically tractable framework, has propelled the pyrazolopyridine scaffold to the forefront of drug discovery endeavors. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of pyrazolopyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource.

There are five possible congeners for the fusion of a pyrazole and a pyridine ring: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[3] Among these, the 1H-pyrazolo[3,4-b]pyridine isomer has garnered significant attention, with over 300,000 structures described in scientific literature, underscoring its therapeutic potential.[3] The versatility of this scaffold is further enhanced by the presence of multiple diversity centers, allowing for a broad spectrum of substituent combinations to modulate biological activity.[3]

Synthetic Strategies: Constructing the Pyrazolopyridine Core

The synthesis of the pyrazolopyridine nucleus can be broadly categorized into two primary strategies: the formation of the pyridine ring onto a pre-existing pyrazole, or the construction of the pyrazole ring on a pre-formed pyridine.[3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final compound.

Building the Pyridine Ring on a Pyrazole Precursor

A prevalent and highly effective method involves the use of 5-aminopyrazole derivatives as key building blocks. These compounds act as versatile 1,3-NCC-dinucleophiles, reacting with various 1,3-CCC-biselectrophiles to construct the pyridine ring.[3]

Experimental Protocol: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp–Klingemann Reaction

This protocol outlines an efficient, one-pot synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines, leveraging a sequence of SNAr and modified Japp–Klingemann reactions. The use of stable arenediazonium tosylates and the combination of azo-coupling, deacylation, and pyrazole ring annulation into a single step enhances operational simplicity.[4]

Step-by-Step Methodology:

-

Preparation of Nitroaryl-Substituted Acetoacetic Ester: To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol).

-

Azo-Coupling: Add pyridine (0.08 mL, 1 mmol) to the reaction mixture and stir at room temperature for 5–60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the azo-coupling, add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture and stir at 40°C for an additional 15–90 minutes, again monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature, pour it into 50 mL of 1N hydrochloric acid, and extract the product with chloroform.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, evaporated, and the crude product is purified by column chromatography.[4]

dot

Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines.

Multicomponent Reactions: A Green Chemistry Approach

Multicomponent reactions (MCRs) offer an atom-economical and environmentally benign route to pyrazolopyridine derivatives.[5] These reactions allow for the formation of multiple bonds in a single operation, simplifying experimental procedures and reducing waste.

Experimental Protocol: Four-Component Synthesis of Pyrazolopyridines

This protocol details a facile and high-yield synthesis of pyrazolopyridine derivatives at room temperature using a magnetic nanocatalyst.[5]

Step-by-Step Methodology:

-

Reactant Mixture: In a suitable vessel, mix ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).

-

Catalyst and Solvent: Add 0.02 g of the Alg@SBA-15/Fe3O4 catalytic system and 2.0 mL of ethanol.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring and Isolation: Monitor the reaction progress using TLC. Upon completion (typically 20-30 minutes), the product can be isolated.[5]

Biological Activities and Therapeutic Potential

The pyrazolopyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a privileged structure in drug discovery. Its purine-like nature allows it to interact with a multitude of enzymes and receptors, leading to diverse pharmacological effects.[1]

Anticancer Activity: Targeting Kinases and Beyond

A significant body of research has focused on the development of pyrazolopyridine derivatives as anticancer agents.[1][2] These compounds exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and suppression of angiogenesis.[2]

Kinase Inhibition:

Pyrazolopyridines have emerged as potent inhibitors of a range of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] The pyrazolopyridine core can act as a hinge-binder, mimicking the adenine moiety of ATP and effectively blocking the kinase's catalytic activity.[6]

-

c-Met Kinase: Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor progression.[2] For instance, compounds 5a and 5b exhibited nanomolar IC50 values against c-Met, demonstrating their potential as targeted cancer therapeutics.[2]

-

TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key player in innate immunity and oncogenesis.[7] Compound 15y from this series displayed an exceptionally low IC50 value of 0.2 nM against TBK1, highlighting the potential of this scaffold for developing novel immunomodulatory and anticancer drugs.[7]

dot

Caption: Mechanism of pyrazolopyridine kinase inhibition.

Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Activity:

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 5a | HepG-2 (Liver) | 3.42 ± 1.31 | [2] |

| 5b | HepG-2 (Liver) | 3.56 ± 1.5 | [2] |

| 10e | MDA-MB-468 (Breast) | 12.00 | [8] |

| 11b | MDA-MB-468 (Breast) | 13.16 | [8] |

| 11d | MDA-MB-468 (Breast) | 12.00 | [8] |

| 13 | MDA-MB-468 (Breast) | 14.78 | [8] |

| 28 | HCT-116 (Colon) | 0.55 | [9] |

| 28 | A375 (Melanoma) | 0.87 | [9] |

| 28 | HeLa (Cervical) | 1.7 | [9] |

Antimicrobial Properties

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazolopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][3] For example, certain pyrazolo[3,4-b]pyridines have shown moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][3]

Anti-inflammatory Effects

Inflammation is a key pathological feature of numerous diseases. Pyrazole-containing compounds, including pyrazolopyridines, have been investigated for their anti-inflammatory properties.[10][11] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[10]

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease present a significant therapeutic challenge. Emerging research suggests that pyrazolopyridine-based compounds may offer neuroprotective benefits.[12][13] Some derivatives have been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease, and exhibit anti-neuroinflammatory effects.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolopyridine compounds is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For instance, in the development of TBK1 inhibitors, the introduction of hydrophilic fragments at the R3 position of the 1H-pyrazolo[3,4-b]pyridine scaffold led to a significant improvement in inhibitory potency.[7] Specifically, the incorporation of a sulfonamide group in compound 15i resulted in a nearly 10-fold increase in activity compared to its precursor, likely due to the formation of an additional hydrogen bond with Ser96 in the kinase's active site.[7]

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has unequivocally established itself as a privileged framework in medicinal chemistry. Its synthetic accessibility, coupled with a broad spectrum of biological activities, ensures its continued relevance in the quest for novel therapeutics. The insights provided in this guide, from detailed synthetic protocols to an analysis of structure-activity relationships, are intended to empower researchers in their efforts to harness the full potential of this remarkable heterocyclic system. Future research will undoubtedly focus on the development of more selective and potent pyrazolopyridine-based drugs, leveraging advanced computational tools and a deeper understanding of their interactions with biological targets. The journey of the pyrazolopyridine scaffold from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

- 1. japsonline.com [japsonline.com]

- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dau.url.edu [dau.url.edu]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 12. researchgate.net [researchgate.net]

- 13. researcher.manipal.edu [researcher.manipal.edu]

A Technical Guide to the Synthesis of Novel Pyrazol-4-yl-Pyridine Derivatives

An In-Depth Technical Guide:

Abstract

The pyrazol-4-yl-pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors.[1] The fusion of the electron-rich pyrazole and the electron-deficient pyridine ring creates a unique electronic and structural landscape, offering multiple vectors for chemical modification to fine-tune pharmacological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic strategies for preparing novel pyrazol-4-yl-pyridine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on modern, efficient methodologies such as multicomponent reactions (MCRs), domino reaction sequences, and late-stage functionalization via cross-coupling chemistry. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for the synthesis and elaboration of this important heterocyclic system.

The Pyrazol-4-yl-Pyridine Scaffold: A Cornerstone in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, and the pyrazole and pyridine rings are among the most prolific.[2][3] The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure found in numerous FDA-approved drugs like the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][4] Its utility stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding.

The pyridine scaffold, a six-membered aromatic heterocycle, is also a ubiquitous feature in pharmaceuticals, prized for its metabolic stability and its capacity to modulate aqueous solubility and engage in hydrogen bonding and π-stacking interactions.[5]

The combination of these two rings into a single pyrazolyl-pyridine framework creates a powerful molecular architecture. Specifically, pyrazolo[3,4-b]pyridines, a fused isomer, have garnered significant attention for their wide-ranging biological activities, including their roles as potent inhibitors of protein kinases like c-Jun N-terminal kinase (JNK), which are crucial targets in oncology and inflammatory diseases.[1][6][7] The strategic importance of this scaffold necessitates robust and flexible synthetic methods to generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of the pyrazol-4-yl-pyridine core can be approached from several distinct strategic directions. A retrosynthetic analysis reveals two primary disconnection strategies, along with a more modern, convergent approach that builds the core in a single, efficient operation.

-

Strategy A: Pyridine Ring Annelation. This is the most common approach, where the pyridine ring is constructed onto a pre-formed, suitably functionalized pyrazole precursor. The key starting material is typically a 5-aminopyrazole, which provides the necessary nucleophilicity to initiate cyclization.[6][8]

-

Strategy B: Pyrazole Ring Annelation. In this less common but equally valid approach, the pyrazole ring is formed from a functionalized pyridine precursor. This strategy is often employed when the desired pyridine starting materials, such as 2-chloro-3-nitropyridines, are readily available.[9][10]

-

Strategy C: Convergent Multicomponent Reactions (MCRs). MCRs represent a highly efficient and atom-economical approach where three or more starting materials are combined in a single pot to form the target scaffold in a chemo- and regio-selective manner.[11][12] This strategy avoids the stepwise synthesis and isolation of intermediates, saving time, resources, and reducing waste.

Annelation of the Pyridine Ring onto a Pyrazole Core

Building the pyridine ring onto an existing pyrazole is a robust and widely utilized strategy. The success of this approach hinges on the reactivity of 5-aminopyrazoles, which act as versatile binucleophiles.

3.1 The Friedländer and Related Condensations

The classical Friedländer annulation involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester). In the context of pyrazoles, 5-aminopyrazole-4-carbaldehydes or -ketones react with active methylene compounds like malononitrile or diethyl malonate to construct the pyridine ring.[13]

A related and highly effective method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, in the presence of an acid or base catalyst.[6] The reaction mechanism typically proceeds via an initial Michael addition of the pyrazole C4-position (or N-addition of the amino group) to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine.[6]

3.2 Domino Knoevenagel-Michael-Cyclization Sequence

A powerful one-pot variation involves a domino sequence initiated by a Knoevenagel condensation. This approach combines a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or a β-ketoester).

The causality of this sequence is as follows:

-

Knoevenagel Condensation: The aldehyde and the active methylene compound first react, typically under base catalysis, to form a highly electrophilic acrylonitrile or acrylate intermediate (a Michael acceptor).[8][14]

-

Michael Addition: The nucleophilic C4 position of the 5-aminopyrazole then attacks the β-carbon of the Michael acceptor.

-

Intramolecular Cyclization & Tautomerization: The pyrazole's amino group attacks the nitrile or ester group, leading to ring closure.

-

Aromatization: A final oxidation or elimination step yields the stable aromatic pyrazolo[3,4-b]pyridine system.

This domino approach is highly valued for its operational simplicity and for building molecular complexity rapidly from simple starting materials.

| Catalyst/Solvent System | Starting Materials | Yield (%) | Reference |

| Acetic Acid / Reflux | 5-Aminopyrazole, 1,3-Diketone | 65-99% | [6] |

| Triethylamine / Acetic Acid | NH-5-aminopyrazole, β-ketonitrile, Aldehyde | Acceptable | [8] |

| DMSO / 100 °C | 5-Aminopyrazole, α,β-unsaturated aldehyde, 1,3-diketone | Good | [11] |

| Ammonium Acetate / Water | Enaminone, Benzaldehyde, Hydrazine-HCl | Good | [2][12] |

Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

MCRs have emerged as a cornerstone of modern green and efficient organic synthesis.[11] Their application to the synthesis of pyrazolyl-pyridines allows for the rapid assembly of highly functionalized scaffolds from simple, commercially available precursors. A common and effective MCR strategy involves the four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene nitrile (e.g., malononitrile).

The choice of water as a solvent, often in the presence of a catalyst like ammonium acetate, aligns with the principles of green chemistry, offering an environmentally benign and cost-effective protocol.[2][12]

Protocol 1: A Representative Four-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from methodologies that utilize water as a solvent, demonstrating a green and efficient approach.[2][12]

Materials:

-

Hydrazine hydrate (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (2.0 mmol)

-

Ethanol or Water (10 mL)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Solvent Addition: Add 10 mL of ethanol or water as the reaction solvent. The use of water is preferred for a greener process.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (10 mL) and then a small amount of cold ethanol (5 mL) to remove residual starting materials and catalyst.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Post-Synthetic Modification via Cross-Coupling Chemistry

For drug discovery, generating a library of analogues around a core scaffold is essential. Palladium-catalyzed cross-coupling reactions are indispensable tools for late-stage functionalization, allowing for the precise installation of various substituents.

5.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds between a halide (or triflate) and a boronic acid or ester.[15][16] This reaction is instrumental for introducing aryl or heteroaryl moieties onto a pre-formed, halogenated pyrazolyl-pyridine core. The reaction exhibits excellent functional group tolerance, making it ideal for complex molecule synthesis. Microwave irradiation is often employed to dramatically reduce reaction times and improve yields.[15]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling on a Halogenated Pyrazolyl-Pyridine

This protocol is based on established methods for Suzuki coupling on heterocyclic systems.[7][15]

Materials:

-

4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 mmol)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 mmol)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1) (5 mL)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.05 mmol of Pd(dppf)Cl₂), and the base (e.g., 2.0 mmol of K₂CO₃).

-

Solvent Addition: Add the degassed solvent system (4 mL dioxane, 1 mL water). It is crucial to degas the solvents to prevent oxidation of the palladium catalyst.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes). The reaction parameters should be optimized for the specific substrates.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the structure of the final compound by spectroscopic methods.

Conclusion and Future Perspectives

The synthesis of pyrazol-4-yl-pyridine derivatives has evolved significantly, moving from classical condensation reactions to highly efficient, one-pot multicomponent and domino strategies. These modern methods provide rapid access to molecular diversity, which is critical for accelerating the drug discovery process. The continued development of novel catalytic systems, including the use of reusable magnetic nanocatalysts, promises to make these syntheses even more sustainable.[17] Future research will likely focus on enantioselective methods to control stereochemistry, the application of flow chemistry for safer and more scalable production, and the expansion of the cross-coupling toolbox for even more intricate late-stage functionalization. The versatility and proven pharmacological importance of the pyrazol-4-yl-pyridine scaffold ensure that it will remain a high-priority target for synthetic and medicinal chemists for the foreseeable future.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chim.it [chim.it]

- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its recognition as a "privileged scaffold" stems from its presence in a multitude of FDA-approved drugs, where it imparts a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This in-depth guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for constructing this vital heterocyclic system. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel pyrazole-based therapeutics.

The Ascendancy of the Pyrazole Core: A Historical Perspective

The journey of the pyrazole ring system in chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[3][4] Knorr was also the first to synthesize a substituted pyrazole derivative in the same year.[3][5] However, the synthesis of the parent pyrazole molecule was first achieved by Hans von Pechmann in 1898, through the reaction of acetylene and diazomethane.[4] Since these pioneering discoveries, the field of pyrazole chemistry has expanded exponentially, driven by the remarkable therapeutic potential of its derivatives.[3] The metabolic stability of pyrazole derivatives is a key factor in their increasing prevalence in newly approved drugs and novel compounds reported in the literature.[6]

The pyrazole scaffold's significance is underscored by its presence in numerous blockbuster drugs. Celecoxib (Celebrex®), a selective COX-2 inhibitor for treating inflammatory diseases, and Sildenafil (Viagra®), a phosphodiesterase-5 blocker for erectile dysfunction, are prominent examples of trisubstituted and pyrimidine-fused pyrazole derivatives, respectively, that have achieved widespread clinical use.[6][7] This success has cemented the pyrazole nucleus as a critical pharmacophore in drug discovery, spurring continuous innovation in its synthesis and functionalization.[8][9]

Foundational Synthetic Strategies: The Classical Era

The early methods for pyrazole synthesis laid the groundwork for much of the advanced chemistry that followed. These robust and versatile reactions remain relevant for the synthesis of a wide array of pyrazole derivatives.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is arguably the most fundamental and widely employed method for constructing the pyrazole ring.[3][10] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[10][11]

Mechanism and Rationale: The reaction proceeds through a series of well-defined steps.[10][11] Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate then leads to the formation of the aromatic pyrazole ring.[12] The use of an acid catalyst facilitates both the initial nucleophilic attack and the final dehydration step.[11] A significant consideration in the Knorr synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.[5]

Experimental Protocol: Synthesis of a Substituted Pyrazole via the Knorr Reaction [12]

Objective: To synthesize 3-phenyl-5-methyl-1H-pyrazole from ethyl benzoylacetate and hydrazine hydrate.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

-

Hot plate with stirring capabilities

-

TLC plates and chamber

-

Buchner funnel and filter paper

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.

-

Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring to induce precipitation.

-

Filter the resulting solid product using a Buchner funnel and wash with a small amount of cold water.

-

Allow the product to air dry completely.

-

Determine the mass and melting point of the product and calculate the percent yield.

The Pechmann Pyrazole Synthesis

Another classical approach is the Pechmann pyrazole synthesis, which involves the reaction of acetylenes with diazomethane to form pyrazoles.[13] This method represents an early example of a cycloaddition reaction for heterocycle synthesis.

Mechanism and Rationale: The Pechmann synthesis is a [3+2] dipolar cycloaddition reaction. Diazomethane acts as the 1,3-dipole, and the acetylene derivative serves as the dipolarophile. The concerted or stepwise addition of the diazo compound across the triple bond of the alkyne leads to the formation of a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic pyrazole.[14] A significant drawback of the original Pechmann method is the use of diazomethane, which is explosive and toxic, and carcinogenic hydrazines.[14]

Modern Synthetic Methodologies: Expanding the Chemical Space

Contemporary organic synthesis has introduced a plethora of innovative and efficient methods for constructing the pyrazole core, offering improved regioselectivity, milder reaction conditions, and access to a wider diversity of molecular architectures.

[3+2] Cycloaddition Reactions: A Powerful and Versatile Tool

The [3+2] dipolar cycloaddition is a powerful strategy for the regioselective synthesis of pyrazoles.[1] This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Key 1,3-Dipoles and Dipolarophiles:

-

Diazo Compounds and Alkynes/Alkenes: The reaction of diazo compounds with alkynes or alkenes is a common and effective method for pyrazole synthesis.[15][16] Catalyst-free cycloadditions can often be achieved by simple heating.[15]

-

Nitrile Imines: Nitrile imines, often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, are highly reactive 1,3-dipoles that readily undergo cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to afford pyrazoles with excellent regioselectivity.

-

Sydnones and Alkynes: Sydnones are mesoionic aromatic compounds that can react with alkynes in a [3+2] cycloaddition to yield pyrazoles.[17] This reaction has been significantly advanced through the use of copper catalysis to control regioselectivity.[17]

Diagram: [3+2] Cycloaddition for Pyrazole Synthesis

Caption: A simplified workflow for pyrazole-based drug discovery.

The Pyrazole Scaffold in Modern Drug Discovery: A Privileged Status

The pyrazole ring is a prominent feature in a wide array of pharmacologically active molecules, demonstrating its versatility and importance in medicinal chemistry. P[18][19]yrazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.

[3][18]Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |

| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor |

| Ruxolitinib (Jakafi®) | Myelofibrosis | Janus Kinase (JAK) 1 and 2 Inhibitor |

| Axitinib (Inlyta®) | Renal Cell Carcinoma | Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor |

| Lenacapavir (Sunlenca®) | HIV Infection | HIV-1 Capsid Inhibitor |

| Ibrutinib (Imbruvica®) | B-cell Cancers | Bruton's Tyrosine Kinase (BTK) Inhibitor |

The success of these drugs has fueled further research into novel pyrazole-containing compounds. For instance, various trifluoromethyl-substituted pyrazole derivatives have been investigated as potent antibacterial agents. T[6][7]he ability of the pyrazole core to be readily functionalized allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.